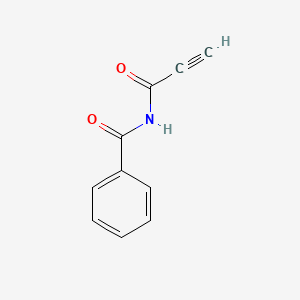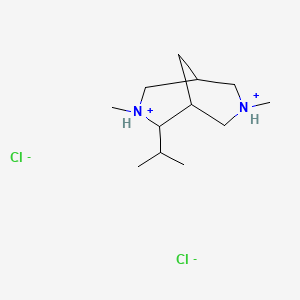
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a nonane ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride typically involves the reaction of appropriate amines with ketones or aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for precise control over reaction parameters and efficient production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified using crystallization or chromatography techniques to obtain the dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the study of neurotransmitter systems.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor sensitivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo(3.3.1)nonane
- 3,7-Dipropyl-3,7-diazabicyclo(3.3.1)nonane
- 3,7-Diazabicyclo(3.3.1)nonane, 9,9-dimethyl-
Uniqueness
3,7-Dimethyl-2-isopropyl-3,7-diazabicyclo(3.3.1)nonane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic sites on proteins .
Eigenschaften
CAS-Nummer |
64304-19-4 |
|---|---|
Molekularformel |
C12H26Cl2N2 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3,7-dimethyl-2-propan-2-yl-3,7-diazoniabicyclo[3.3.1]nonane;dichloride |
InChI |
InChI=1S/C12H24N2.2ClH/c1-9(2)12-11-5-10(7-14(12)4)6-13(3)8-11;;/h9-12H,5-8H2,1-4H3;2*1H |
InChI-Schlüssel |
INSJWXRTIMBFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2CC(C[NH+](C2)C)C[NH+]1C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13781671.png)
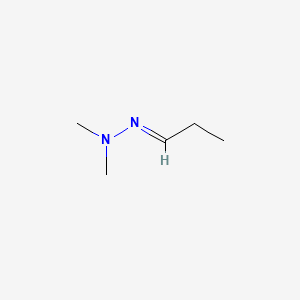
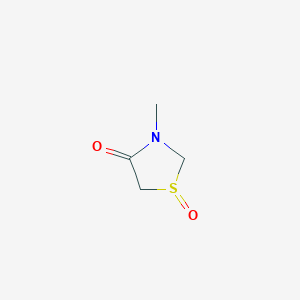
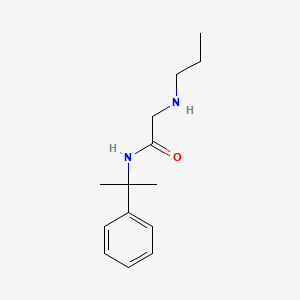
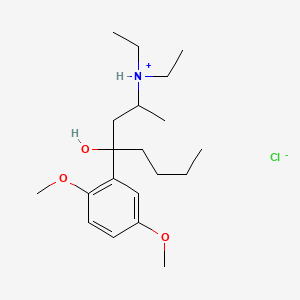
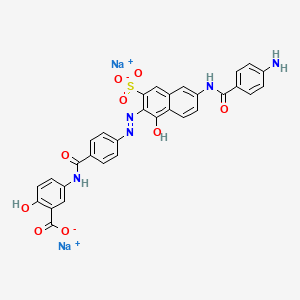

![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)

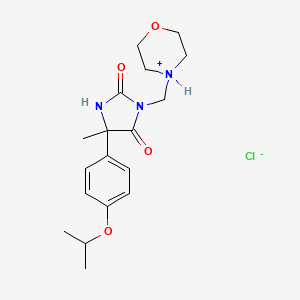

![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
